TC Ntr1 17 is a compound that acts as a ligand for the neurotensin receptor 1 (NTR1), which is implicated in various physiological processes and has potential therapeutic applications, particularly in oncology. Neurotensin is a neuropeptide that plays a role in modulating pain, anxiety, and food intake, and its receptor NTR1 is overexpressed in certain tumors, making it a target for cancer therapies.
TC Ntr1 17 is derived from modifications of neurotensin analogs designed to enhance their binding affinity and specificity for the neurotensin receptor. Research has focused on synthesizing various conjugates that incorporate different spacer lengths and chelating agents to improve biological performance and imaging capabilities in tumor targeting .
The synthesis of TC Ntr1 17 involves several key steps:
The synthesis process typically involves the following technical details:
The molecular structure of TC Ntr1 17 features a core peptide backbone derived from neurotensin(8–13) with additional modifications such as:
Structural data can be obtained through crystallography studies which provide insights into how the compound interacts with the neurotensin receptor at an atomic level . For instance, X-ray crystallography has revealed conformational changes in the receptor upon ligand binding.
TC Ntr1 17 undergoes specific chemical reactions during its synthesis:
These reactions are typically monitored using chromatographic techniques to ensure successful completion and yield of desired products. Reaction conditions such as temperature and pH are optimized to favor high yields .
The mechanism of action for TC Ntr1 17 involves its binding to the neurotensin receptor 1, leading to activation of intracellular signaling pathways. Upon binding:
Studies have shown that ligands like TC Ntr1 17 can induce specific signaling pathways that promote tumor cell growth or survival, making them targets for therapeutic intervention .
TC Ntr1 17 has several potential applications:
TC NTR1 17 (N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine) is characterized as a selective non-peptide partial agonist of Neurotensin Receptor 1 (NTS1), a class A G protein-coupled receptor (GPCR). Unlike endogenous neurotensin (a 13-amino acid peptide) or its active fragment NT8–13, which act as full agonists, TC NTR1 17 exhibits a distinct molecular binding mode that stabilizes an intermediate activation state. Structural studies reveal that partial agonists like TC NTR1 17 induce a binding site contraction at the orthosteric pocket, but to a lesser degree than full agonists. Specifically, they mimic key interactions of the endogenous agonist’s C-terminal residues (particularly Tyr11-Ile12-Leu13) with transmembrane helices 6 and 7 (TM6/TM7), yet fail to fully engage the receptor’s intracellular G protein-coupling domains. This results in a submaximal stabilization of the active conformation, reflected in reduced G protein activation efficiency [1] [2] [8].
Table 1: Molecular Features of TC NTR1 17
Property | Value/Description |
---|---|
Chemical Name | (2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid |
IUPAC Name | (2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid |
Molecular Formula | C₂₇H₂₇ClN₄O₅ |
Molecular Weight | 522.98 g/mol |
Binding Target | Neurotensin Receptor 1 (NTS1) |
Agonism Profile | Partial Agonist (Emax = 63% of neurotensin response) |
A defining pharmacological characteristic of TC NTR1 17 is its ability to elicit intracellular calcium (Ca²⁺) mobilization—a key downstream signal of NTS1’s Gq/11 coupling. Functional assays demonstrate that TC NTR1 17 activates this pathway with high potency but submaximal efficacy. Its half-maximal effective concentration (EC₅₀ < 15.6 nM) confirms strong receptor affinity and efficient engagement of the phospholipase C (PLC)-IP₃ signaling cascade. However, its intrinsic activity (Emax) reaches only 63% of the maximal response induced by native neurotensin. This Emax value quantitatively defines its partial agonism profile, indicating that while TC NTR1 17 effectively binds NTS1 and triggers G protein-dependent Ca²⁺ release from endoplasmic reticulum stores, it induces a conformational change less optimal for full G protein activation than the endogenous ligand. The Ca²⁺ signal is heavily dependent on extracellular Ca²⁺ influx through non-selective cation channels downstream of PLC activation and IP₃ receptor engagement [1] [7] [8].
Table 2: Calcium Mobilization Signaling Parameters of TC NTR1 17 vs. Reference Agonists
Compound | EC₅₀ (nM) | Emax (% Neurotensin Response) | Signaling Pathway |
---|---|---|---|
Neurotensin | ~1-3 | 100% | Gq/PLC/IP₃/Ca²⁺ |
NT8-13 | <5 | 100% | Gq/PLC/IP₃/Ca²⁺ |
TC NTR1 17 | <15.6 | 63% | Gq/PLC/IP₃/Ca²⁺ (Partial) |
SRI-9829 (Full Non-peptide) | Comparable to NT | 100% | Gq/PLC/IP₃/Ca²⁺ |
A critical advantage of TC NTR1 17 as a pharmacological tool is its exceptional selectivity profile. Functional and binding assays confirm >50-fold selectivity for NTS1 over the closely related Neurotensin Receptor 2 (NTS2). This selectivity arises from structural differences in the orthosteric binding pockets between the two receptors. NTS1 possesses a larger hydrophobic subpocket accommodating the dimethoxyphenyl and chloroquinoline moieties of TC NTR1 17—features less optimally accommodated by NTS2. Furthermore, TC NTR1 17 demonstrates negligible activity at GPR35—an unrelated GPCR sometimes implicated in off-target effects of neurotensinergic compounds. This high selectivity minimizes confounding effects in experimental systems, allowing precise dissection of NTS1-specific signaling [1] [2] [4].
The functional divergence between full and partial agonists like TC NTR1 17 extends beyond calcium mobilization efficacy to impact receptor conformation, transducer coupling, and downstream physiological outputs:
Receptor Conformation Dynamics: Full agonists (e.g., neurotensin, SRI-9829) induce maximal contraction of the orthosteric binding pocket, pulling TM6 and TM7 inward towards the receptor core. This facilitates large-scale intracellular rearrangements, including outward movement of TM6, crucial for productive G protein engagement. In contrast, TC NTR1 17 stabilizes an intermediate conformation. While it induces extracellular contraction similar to full agonists, the degree is insufficient to fully stabilize the canonical active state intracellularly, particularly in the absence of G protein or β-arrestin. NMR studies show partial agonists leave key intracellular motifs (e.g., the PIF motif near M250⁵.⁵¹) with higher conformational entropy/flexibility compared to the full agonist-bound state [2] [8].
G Protein vs. Arrestin Coupling Efficiency: Full agonists potently stimulate both G protein (primarily Gq/11) activation and β-arrestin recruitment. TC NTR1 17, as a partial agonist, exhibits reduced efficiency in activating G proteins, reflected in its submaximal Ca²⁺ response and likely weaker GTPγS binding. Its impact on β-arrestin recruitment is less well-documented directly for TC NTR1 17, but studies on structurally related partial agonists suggest they may also show partial efficacy in arrestin pathways, though potentially with different bias profiles compared to full agonists. Biased allosteric modulators like ML314 can further remodel the signaling output of partial agonist-bound complexes [5] [8].
Physiological Output - Hypothermia Example: In the median preoptic nucleus (MnPO), activation of preoptic GABAergic neurons by neurotensin via NTS1 is a key mechanism for inducing hypothermia. Full agonists robustly excite these neurons via combined postsynaptic (NTS1-mediated inward current, Ca²⁺ release) and presynaptic/astrocytic (NTS2-mediated enhanced excitatory input) mechanisms. A partial agonist like TC NTR1 17 would be predicted to elicit a submaximal excitatory response in these neurons due to its lower Emax at NTS1, potentially resulting in a weaker or incomplete hypothermic effect compared to full agonists, highlighting the functional consequence of partial efficacy at the cellular network level [5].
Table 3: Structural and Functional Comparison of Agonist Types at NTS1
Feature | Full Agonist (e.g., Neurotensin, SRI-9829) | Partial Agonist (e.g., TC NTR1 17, RTI-3a) | Inverse Agonist (e.g., SR48692) |
---|---|---|---|
Orthosteric Pocket Conformation | Maximal contraction | Intermediate contraction | Expansion / Widening |
TM6/TM7 Movement | Inward tilt at extracellular end | Moderate inward tilt | Outward splaying at extracellular end |
Intracellular Conformation | Open G protein binding site | Partially open/occluded site | Closed G protein binding site |
Calcium Mobilization (Emax) | 100% | ~60-70% | Baseline or below |
G Protein Activation | Efficient | Submaximal | Suppressed (below basal) |
Representative Effect | Strong MnPO neuron excitation → Hypothermia | Moderate MnPO excitation → Milder hypothermia? | No excitation / Block hypothermia |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7